3,7-bis(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
3,7-BIS(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a heterocyclic compound that features a thienopyridine core with dimethoxyphenyl substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 3,7-BIS(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate thienopyridine precursors. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 2-cyanothioacetamide, followed by cyclization and further functionalization to yield the target compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
3,7-BIS(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles and suitable leaving groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Scientific Research Applications
3,7-BIS(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3,7-BIS(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 3,7-BIS(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE include other thienopyridine derivatives and pyridine-based heterocycles. These compounds share structural similarities but may differ in their substituents and functional groups, leading to variations in their chemical and biological properties . The unique combination of the thienopyridine core with dimethoxyphenyl groups distinguishes this compound from its analogs.
Properties
Molecular Formula |
C23H23NO5S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3,7-bis(3,4-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C23H23NO5S/c1-26-17-7-5-13(9-19(17)28-3)15-11-21(25)24-22-16(12-30-23(15)22)14-6-8-18(27-2)20(10-14)29-4/h5-10,12,15H,11H2,1-4H3,(H,24,25) |
InChI Key |
RUQZCGSLUDJQIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC=C3C4=CC(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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